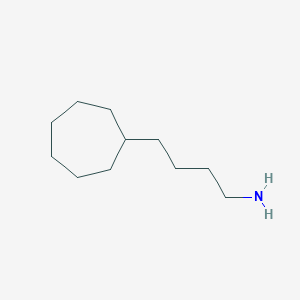

4-Cycloheptylbutan-1-amine

Description

Overview of Aliphatic Primary Amine Chemistry in Contemporary Organic Research

The chemistry of aliphatic primary amines is a dynamic and evolving field in modern organic research. Their basicity and nucleophilicity drive their participation in numerous reactions, including alkylation, acylation, and condensation reactions. fiveable.me Researchers are continually developing novel and more efficient methods for their synthesis. Traditional methods, such as the alkylation of ammonia (B1221849) with alkyl halides, often lead to a mixture of primary, secondary, and tertiary amines, a significant drawback. byjus.comyoutube.com

To overcome this, modern synthetic strategies focus on selectivity. The Gabriel synthesis, for instance, provides a classic route to primary amines by avoiding over-alkylation. youtube.compressbooks.pub More contemporary methods include the reduction of nitriles, amides, and nitro compounds, as well as reductive amination of aldehydes and ketones. pressbooks.puborganic-chemistry.orglibretexts.org The development of sophisticated catalysts, such as those based on iridium and cobalt, has further refined these processes, allowing for milder reaction conditions and higher yields. organic-chemistry.org The ongoing research in this area is driven by the wide-ranging applications of primary alkylamines in pharmaceuticals, agrochemicals, and material science. testbook.comglobenewswire.com

Structural Features and Nomenclature of 4-Cycloheptylbutan-1-amine

This compound is a primary alkylamine with a distinct molecular architecture. Its structure consists of a four-carbon butyl chain (butane) where one of the terminal hydrogens is replaced by an amino group (-NH2), and the hydrogen at the fourth carbon is substituted with a seven-membered cycloheptyl ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . nih.gov This name is derived by identifying the longest carbon chain containing the primary functional group, which is the four-carbon butane (B89635) chain with the amine group at position 1. The cycloheptyl group is then named as a substituent at position 4 of this chain.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H23N |

| IUPAC Name | This compound |

| Molar Mass | 169.31 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents |

This table contains predicted and calculated data based on the compound's structure.

Historical Context of Related Alkyl Amine Investigations

The study of alkylamines dates back to the mid-19th century. In 1849, Charles-Adolphe Wurtz was the first to synthesize methylamine (B109427) and ethylamine. byjus.comtestbook.com Shortly after, August Wilhelm von Hofmann established the classification of amines as primary, secondary, and tertiary, a fundamental concept that remains central to their study today. testbook.com

Early synthetic methods, like the Hofmann degradation of amides, were pivotal in accessing primary amines. However, these methods often had limitations. The traditional synthesis of N-alkylamines using alkyl halides as alkylating agents, for example, has been a subject of research since the early 1900s due to issues with overalkylation and the production of salt waste. byjus.comtestbook.com This has spurred the development of more sustainable and efficient synthetic routes over the decades. The latter half of the 20th century and the beginning of the 21st century have seen significant advancements in catalytic systems and new reagents for amine synthesis, reflecting the enduring importance of this class of compounds in organic chemistry. organic-chemistry.orgalkylamines.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

4-cycloheptylbutan-1-amine |

InChI |

InChI=1S/C11H23N/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11H,1-10,12H2 |

InChI Key |

UKXYMCIWYOXGRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cycloheptylbutan 1 Amine and Analogous Structures

Direct Reductive Amination Strategies

Direct reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds. libretexts.orgrsc.org This approach combines the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine source, followed by its immediate reduction to the corresponding amine. libretexts.orglibretexts.org This strategy is often preferred due to its efficiency and the avoidance of isolating the intermediate imine. wikipedia.org

Reductive Amination of Corresponding Carbonyl Precursors with Ammonia (B1221849)

The direct reductive amination of an aldehyde, such as 4-cycloheptylbutanal, with ammonia presents a direct route to the corresponding primary amine, 4-cycloheptylbutan-1-amine. organic-chemistry.orgd-nb.infonih.gov This reaction is typically carried out in the presence of a reducing agent and often requires a catalyst. d-nb.infonih.gov The process involves the initial reaction of the aldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the primary amine. libretexts.org

A variety of reagents and catalysts have been developed to facilitate this transformation, aiming for high selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine byproducts. rsc.orgorganic-chemistry.org The choice of solvent and the concentration of ammonia can significantly impact the reaction's yield and selectivity. d-nb.info For instance, using aqueous ammonia as the nitrogen source has been shown to be effective in certain catalytic systems. organic-chemistry.orgd-nb.info

Catalytic Hydrogenation Approaches in Reductive Amination

Catalytic hydrogenation is a widely employed and economically viable method for reductive amination, utilizing molecular hydrogen as the reductant. rsc.orgwikipedia.org This approach is applicable to the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. rsc.orglibretexts.org For the synthesis of this compound, this would involve the reaction of 4-cycloheptylbutanal with ammonia in the presence of a metal catalyst and hydrogen gas. rsc.org

Commonly used catalysts include noble metals like palladium (Pd) and platinum (Pt), as well as non-noble metals such as nickel (Ni). wikipedia.orgwikipedia.org For example, nickel catalysts are noted for their good catalytic activity and abundance. wikipedia.org The reaction conditions, including hydrogen pressure, temperature, and the choice of catalyst, are crucial for achieving high yields and selectivity for the primary amine, as over-alkylation to form secondary and tertiary amines can be a competing reaction. rsc.orgwikipedia.org The development of highly selective catalysts, including those based on earth-abundant metals like iron, is an active area of research to improve the efficiency and sustainability of this process. nih.govresearchgate.net

Metal Hydride Reductions in Reductive Amination

Metal hydrides are another class of reducing agents commonly used for the in-situ reduction of the imine intermediate in reductive amination reactions. libretexts.orgwikipedia.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently employed. libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce imines in the presence of carbonyl groups, which can be advantageous. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, 4-cycloheptylbutanal would be reacted with ammonia to form the imine, which is then reduced by the metal hydride. libretexts.org The choice of metal hydride and reaction conditions can be optimized to favor the formation of the primary amine. For instance, the use of activators like boric acid or Lewis acids such as titanium(IV) isopropoxide (Ti(O-iPr)₄) can enhance the efficiency of the reduction. organic-chemistry.orglookchem.com

Table 1: Comparison of Direct Reductive Amination Strategies

| Strategy | Reducing Agent/Catalyst | Precursor | Key Features |

|---|---|---|---|

| Reductive Amination with Ammonia | Various reducing agents and catalysts | 4-Cycloheptylbutanal | Direct route to the primary amine. organic-chemistry.orgd-nb.infonih.gov |

| Catalytic Hydrogenation | H₂ with metal catalysts (e.g., Ni, Pd, Pt, Fe) | 4-Cycloheptylbutanal | Economical and widely used; catalyst choice is crucial for selectivity. rsc.orgwikipedia.orgwikipedia.org |

| Metal Hydride Reduction | NaBH₄, NaBH₃CN | 4-Cycloheptylbutanal | Selective reduction of the imine intermediate. libretexts.orgmasterorganicchemistry.com |

Reduction-Based Approaches

An alternative to direct reductive amination involves the preparation of a nitrogen-containing functional group, such as a nitrile or an amide, followed by its reduction to the primary amine.

Reduction of Nitriles to Primary Amines

The reduction of nitriles offers a robust pathway to primary amines. wikipedia.org For the synthesis of this compound, the corresponding nitrile precursor, 4-cycloheptylbutanenitrile, would be reduced. This transformation can be accomplished using various reducing agents.

Catalytic hydrogenation is a common and economical method for nitrile reduction, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.orgdundee.ac.uk The reaction is typically carried out under hydrogen pressure. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Alternatively, complex metal hydrides such as lithium aluminum hydride (LiAlH₄) are powerful reagents for the reduction of nitriles to primary amines. commonorganicchemistry.comresearchgate.net Other borohydride-based systems, for instance, a combination of sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) with a catalyst like cobalt(II) chloride or Raney nickel, have also been effectively used. dundee.ac.ukumich.edu

Reduction of Amides to Primary Amines

Primary amides can be effectively reduced to primary amines, providing another synthetic route. chemistrysteps.comjove.comjove.com In this case, 4-cycloheptylbutanamide would serve as the precursor to this compound. The most common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgucalgary.camasterorganicchemistry.com Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of amides with LiAlH₄ results in the corresponding amine. ucalgary.ca

The mechanism involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by a series of steps that ultimately lead to the conversion of the carbonyl group to a methylene (B1212753) group (-CH₂-). jove.comucalgary.ca It is important to note that less reactive reducing agents like sodium borohydride are generally not effective for the reduction of amides. libretexts.orgucalgary.ca

Table 2: Comparison of Reduction-Based Approaches

| Strategy | Reducing Agent/Catalyst | Precursor | Key Features |

|---|---|---|---|

| Nitrile Reduction | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) or Metal Hydrides (e.g., LiAlH₄, NaBH₄/CoCl₂) | 4-Cycloheptylbutanenitrile | Versatile method with various reagent options. wikipedia.orgdundee.ac.ukcommonorganicchemistry.comresearchgate.net |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Cycloheptylbutanamide | Powerful and specific for converting amides to amines. libretexts.orgjove.comucalgary.camasterorganicchemistry.com |

Reduction of Nitro Compounds to Primary Amines

The reduction of a nitro group offers a reliable and well-established route to primary amines. This transformation is a key step in many synthetic sequences due to the accessibility of nitro compounds through various nitration reactions. For the synthesis of this compound, the corresponding nitroalkane, 1-cycloheptyl-4-nitrobutane, would serve as the precursor.

The reduction of nitroalkanes can be achieved using a variety of reducing agents and conditions. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These reactions are typically carried out under a hydrogen atmosphere and can provide high yields of the corresponding primary amine.

Alternatively, metal-free reduction methods have gained prominence. For instance, the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine provides a mild and efficient system for the reduction of both aromatic and aliphatic nitro compounds. This method is notable for its high yields and often circumvents the need for extensive purification.

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

| 1-Cycloheptyl-4-nitrobutane | H₂, Pd/C | Ethanol | This compound | High |

| 1-Cycloheptyl-4-nitrobutane | HSiCl₃, Et₃N | Dichloromethane | This compound | High |

Rearrangement Reactions for Amine Synthesis

Rearrangement reactions provide powerful tools for the synthesis of primary amines, often involving the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. These methods can be particularly useful when starting from carboxylic acids or their derivatives.

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine or chlorine in a basic aqueous solution. wikipedia.org The key intermediate in this transformation is an isocyanate, which is subsequently hydrolyzed to the amine. wikipedia.org

For the synthesis of this compound, the starting material for a Hofmann rearrangement would be 5-cycloheptylpentanamide. This reaction is known to be applicable to a wide range of alkyl and aryl amides. wikipedia.org A notable application of this rearrangement is in the synthesis of gabapentin, which involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid mono-amide. wikipedia.org

| Starting Material | Reagents | Intermediate | Product |

| 5-Cycloheptylpentanamide | Br₂, NaOH, H₂O | 4-Cycloheptylbutyl isocyanate | This compound |

The Curtius rearrangement offers another pathway to primary amines from carboxylic acid derivatives, specifically acyl azides. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.org A significant advantage of the Curtius rearrangement is its mild reaction conditions and high tolerance for various functional groups. nih.gov The rearrangement proceeds with the retention of the stereochemistry of the migrating group. nih.gov

To synthesize this compound via this route, one would start with 5-cycloheptylpentanoic acid. This would first be converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride followed by reaction with sodium azide. The subsequent rearrangement and hydrolysis would yield the target amine. nih.govnih.govorganic-chemistry.org

| Starting Material | Reagents | Intermediate | Product |

| 5-Cycloheptylpentanoyl azide | Heat, H₂O | 4-Cycloheptylbutyl isocyanate | This compound |

The Schmidt reaction provides a direct conversion of carboxylic acids to primary amines with the loss of one carbon atom. wikipedia.org The reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid, such as sulfuric acid. wikipedia.org Similar to the Hofmann and Curtius rearrangements, the Schmidt reaction proceeds through an isocyanate intermediate. wikipedia.org

This method is effective for a range of carboxylic acids. wikipedia.org For the preparation of this compound, 5-cycloheptylpentanoic acid would be the substrate. The reaction offers a one-step conversion from the carboxylic acid to the amine, which can be advantageous in certain synthetic strategies.

| Starting Material | Reagents | Intermediate | Product |

| 5-Cycloheptylpentanoic acid | HN₃, H₂SO₄ | 4-Cycloheptylbutyl isocyanate | This compound |

Nucleophilic Substitution and Protection Strategies

Nucleophilic substitution reactions are a fundamental approach to amine synthesis. However, direct alkylation of ammonia often leads to mixtures of primary, secondary, and tertiary amines. To overcome this, methods involving protected nitrogen nucleophiles are employed.

The Gabriel phthalimide (B116566) synthesis is a classic and effective method for the preparation of primary amines from primary alkyl halides, successfully avoiding overalkylation. chemrxiv.org The reaction begins with the deprotonation of phthalimide to form the phthalimide anion, a potent nucleophile. This anion then displaces a halide from a primary alkyl halide in an Sₙ2 reaction. The resulting N-alkylphthalimide is subsequently cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic hydrolysis, to release the primary amine. chemrxiv.org

To apply this method for the synthesis of this compound, the required starting material would be 1-bromo-4-cycloheptylbutane. The reaction with potassium phthalimide, followed by hydrazinolysis, would yield the desired primary amine. This method has been successfully applied to the synthesis of complex primary amines, including those with bicyclic structures. chemrxiv.org

| Starting Material | Reagents | Intermediate | Product |

| 1-Bromo-4-cycloheptylbutane | 1. Potassium phthalimide2. Hydrazine (N₂H₄) | N-(4-Cycloheptylbutyl)phthalimide | This compound |

Alkyl Azide Reduction Routes

The reduction of alkyl azides presents a robust and widely utilized method for the synthesis of primary amines. orgoreview.commasterorganicchemistry.com This two-step approach is often favored over direct alkylation of ammonia due to its ability to prevent over-alkylation, thus yielding cleaner primary amine products. pressbooks.pub The general strategy involves an initial S\textsubscriptN2 reaction between an alkyl halide and an azide salt, typically sodium azide (NaN\textsubscript3), to form an alkyl azide. orgoreview.commasterorganicchemistry.com This intermediate is not nucleophilic, which advantageously halts further reaction with the starting alkyl halide. pressbooks.pub

The subsequent and final step is the reduction of the alkyl azide to the corresponding primary amine. masterorganicchemistry.com Several reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups within the molecule. orgoreview.com

Common Reducing Agents for Alkyl Azide Reduction:

| Reducing Agent | Description | Reference |

| Lithium aluminum hydride (LiAlH\textsubscript4) | A powerful reducing agent capable of reducing a wide range of functional groups. orgoreview.com | orgoreview.com |

| Catalytic Hydrogenation (H\textsubscript2/Pd-C) | A milder reduction method that utilizes hydrogen gas and a palladium on carbon catalyst. masterorganicchemistry.com | masterorganicchemistry.com |

| Triphenylphosphine (PPh\textsubscript3) / H\textsubscript2O (Staudinger Reaction) | A chemoselective method that is particularly useful when other reducible functional groups are present. orgoreview.com | orgoreview.com |

For the specific synthesis of this compound, a suitable precursor such as 1-bromo-4-cycloheptylbutane would first react with sodium azide. The resulting 1-azido-4-cycloheptylbutane can then be reduced using one of the aforementioned methods to yield the target primary amine. While effective, it is important to note that low-molecular-weight alkyl azides can be explosive and require careful handling. pressbooks.pub

Ammonolysis of Alkyl Halides

Ammonolysis of alkyl halides is a direct method for preparing amines, involving the nucleophilic substitution of a halogen atom by an amino group (-NH\textsubscript2). ncert.nic.inshaalaa.com This reaction is typically carried out by treating an alkyl halide with an ethanolic solution of ammonia in a sealed tube at elevated temperatures (e.g., 373 K). ncert.nic.intiwariacademy.com The process involves the cleavage of the carbon-halogen bond by the ammonia molecule. ncert.nic.in

A significant drawback of this method is the potential for over-alkylation. ncert.nic.in The primary amine initially formed is also a nucleophile and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org

Factors Influencing Ammonolysis:

| Factor | Description | Reference |

| Excess Ammonia | Using a large excess of ammonia can favor the formation of the primary amine as the major product. ncert.nic.in | ncert.nic.in |

| Reactivity of Halides | The reactivity of the alkyl halide follows the order RI > RBr > RCl. ncert.nic.inshaalaa.com | ncert.nic.inshaalaa.com |

To obtain the free amine from the resulting ammonium salt, treatment with a strong base is necessary. ncert.nic.in In the context of synthesizing this compound, reacting 1-halo-4-cycloheptylbutane with a large excess of ammonia would be the general approach, followed by a basic workup. However, due to the formation of multiple products, this method is often less preferred for the clean synthesis of primary amines compared to the alkyl azide reduction route. libretexts.org

Novel and Emerging Synthetic Routes for Primary Amines

The development of new synthetic methods for primary amines is driven by the need for greater efficiency, selectivity, and sustainability. Modern approaches focus on chemo- and regioselective transformations, the use of transition metal catalysts, and metal-free alternatives.

Chemo- and Regioselective Synthesis Methods

Chemoselective and regioselective synthesis methods aim to introduce an amine group into a molecule with high precision, avoiding the protection and deprotection of other functional groups. One notable strategy is the reductive amination of aldehydes and ketones. libretexts.org This one-pot reaction involves the treatment of a carbonyl compound with ammonia in the presence of a reducing agent to form a primary amine. organic-chemistry.org

Another approach involves the reaction of boronic acids with cyanamidyl or arylcyanamidyl radicals, which provides a metal- and base-free route to primary aryl, heteroaryl, and alkyl amines at room temperature. organic-chemistry.org Additionally, amine-catalyzed reactions have been developed for the synthesis of multi-functionalized benzene (B151609) derivatives with excellent chemo- and regioselectivity under environmentally friendly conditions. rsc.org

Recent advancements have also demonstrated the chemoselective acylation of primary amines using potassium acyltrifluoroborates under acidic conditions, a method that tolerates a variety of other functional groups. nih.gov

Transition Metal-Catalyzed Amine Synthesis (e.g., Ir, Co, Pd, Au, Yb)

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-nitrogen bonds. acs.org These methods often provide access to amines from readily available starting materials under mild conditions.

Iridium (Ir): Iridium complexes, particularly those with a 2-picolinamide moiety, have been shown to effectively catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org Asymmetric hydroamination of alkenes using iridium catalysts has also been developed, achieving high yields and excellent enantioselectivities. acs.org

Cobalt (Co): Amorphous cobalt particles can catalyze a simple reductive amination using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org

Palladium (Pd): Palladium-catalyzed reactions, such as the intramolecular aminoarylation of alkenes, have been used to synthesize cyclic amines like pyrrolidines. acs.org Recent research has also focused on heterobimetallic complexes, where a palladium(0) center can act as a metalloligand to support the reactivity of another metal center, such as yttrium, in reactions like the insertion into unsaturated substrates. acs.org

Other transition metals like gold (Au) and ytterbium (Yb) are also being explored for their catalytic activity in amine synthesis. The development of these catalytic systems continues to expand the toolkit for the efficient and selective synthesis of a wide range of amines. rsc.org

Metal-Free Amine Synthesis Approaches

In the pursuit of greener and more sustainable chemical processes, metal-free synthesis methods for amines have gained significant attention. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals.

One prominent metal-free method is the use of diaryliodonium salts as electrophiles for C-N coupling with aliphatic amine nucleophiles. nih.gov This reaction proceeds under mild conditions and accommodates a range of arene substituents. Another strategy involves the multicomponent reaction of an aldehyde, an amine, and a terminal alkyne (A3 coupling) to produce propargylamines without the need for a metal catalyst. rsc.org

Furthermore, reductive amination protocols using ammonia borane (B79455) as the reductant have been developed for the synthesis of diverse amines at room temperature. rsc.org These methods are applicable to a wide array of substrates, including chiral amines. The development of scalable, transition-metal-free syntheses of aryl amines from aryl chlorides has also been achieved through the use of a sodium alkoxide cluster catalyst. acs.org

Chemical Reactivity and Transformations of 4 Cycloheptylbutan 1 Amine

Reactions at the Amine Nitrogen

The reactivity of the amine nitrogen in 4-cycloheptylbutan-1-amine is central to its chemical transformations. The following subsections detail the principal reactions occurring at this functional group.

Primary amines, such as this compound, can undergo alkylation with alkyl halides through a nucleophilic substitution (SN2) mechanism. ucalgary.cawikipedia.org In this reaction, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca This initial reaction produces a secondary amine. However, the resulting secondary amine is also nucleophilic and can further react with the alkyl halide to form a tertiary amine, which can then be alkylated to a quaternary ammonium (B1175870) salt. jove.comlibretexts.org This often leads to a mixture of products with varying degrees of alkylation. ucalgary.cawikipedia.org To favor the formation of a specific higher-order amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. For instance, using a large excess of the primary amine can help to minimize over-alkylation.

Table 1: Products of Alkylation of this compound

| Reactant | Product | Amine Order |

| This compound + Alkyl Halide (R-X) | N-Alkyl-4-cycloheptylbutan-1-amine | Secondary |

| N-Alkyl-4-cycloheptylbutan-1-amine + Alkyl Halide (R-X) | N,N-Dialkyl-4-cycloheptylbutan-1-amine | Tertiary |

| N,N-Dialkyl-4-cycloheptylbutan-1-amine + Alkyl Halide (R-X) | N,N,N-Trialkyl-4-cycloheptylbutan-1-ammonium Halide | Quaternary |

This compound readily reacts with acylating agents like acyl chlorides and acid anhydrides to form N-substituted amides. orgoreview.comsavemyexams.com This reaction, known as acylation, proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.info The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. orgoreview.com This intermediate then collapses, eliminating a leaving group (e.g., a chloride ion from an acyl chloride) to form the stable amide product. orgoreview.comdocbrown.info A base, such as pyridine (B92270) or sodium hydroxide, is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.com The resulting amide is generally less nucleophilic and less basic than the starting amine due to the resonance delocalization of the nitrogen lone pair over the carbonyl group. orgoreview.com

Table 2: Acylation of this compound

| Acylating Agent | Product |

| Acyl Chloride (R-COCl) | N-(4-Cycloheptylbutyl)amide |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-(4-Cycloheptylbutyl)amide |

Similar to acylation, this compound can undergo sulfonylation upon reaction with sulfonyl chlorides in the presence of a base. cbijournal.comrsc.org This reaction yields a sulfonamide, a functional group of significant interest in medicinal chemistry. cbijournal.comprinceton.edu The mechanism is analogous to acylation, involving the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org Various bases can be employed to facilitate this transformation, including pyridine and triethylamine (B128534). cbijournal.com The choice of solvent and reaction conditions can influence the yield and purity of the resulting sulfonamide. cbijournal.com

The reaction of primary aliphatic amines like this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of an unstable aliphatic diazonium salt. doubtnut.comchemistrysteps.comyoutube.com This intermediate readily decomposes, losing nitrogen gas (N₂) to form a carbocation. youtube.com This carbocation can then undergo various reactions, such as reaction with water to form an alcohol or elimination to form an alkene, often resulting in a mixture of products. youtube.com The vigorous effervescence of nitrogen gas is a characteristic observation in this reaction. youtube.comkhanacademy.org

This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgjove.comchemistrysteps.com This reversible reaction is typically catalyzed by mild acid. chemistrysteps.comlumenlearning.com The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgjove.com Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the C=N double bond characteristic of an imine. libretexts.orgchemistrysteps.com The removal of water can be used to drive the equilibrium towards the formation of the imine product. chemistrysteps.comyoutube.com

Table 3: Imine Formation from this compound

| Carbonyl Compound | Product |

| Aldehyde (R-CHO) | N-(4-Cycloheptylbutyl)imine |

| Ketone (R₂C=O) | N-(4-Cycloheptylbutyl)imine |

Reductive amination is a powerful method for the synthesis of amines, including this compound itself. wikipedia.orgacs.orgorganicreactions.org This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine in the presence of a reducing agent. wikipedia.org In the context of synthesizing this compound, a suitable aldehyde or ketone would be reacted with ammonia (B1221849). The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. wikipedia.org This method is highly versatile and widely used for the preparation of primary, secondary, and tertiary amines. acs.orgnih.gov

Reactions Involving the Hydrocarbon Framework (Cycloheptyl and Butane (B89635) Chain)

The hydrocarbon portion of this compound, comprising the butane linker and the cycloheptyl ring, is generally less reactive than the primary amine group. However, under specific conditions, this framework can undergo functionalization.

The four-carbon chain provides several sites for potential chemical modification, primarily through radical-mediated processes or strong oxidation.

Halogenation: The butane chain, like other alkanes, can undergo free-radical halogenation with chlorine or bromine when initiated by heat or ultraviolet light. libretexts.orgpressbooks.pub This reaction is typically unselective, leading to a mixture of mono- and poly-halogenated products at various positions along the chain. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org Given the presence of the amine, this reaction would likely require N-protection to avoid competing reactions at the nitrogen atom.

Oxidation: The oxidative cleavage of the C-N bond in primary amines can be a challenging transformation due to competitive side reactions like N-oxidation. researchgate.net However, certain catalytic systems, such as single-atom zinc catalysts, have been shown to be effective for the oxidative cleavage of C-N bonds in N-alkylamines using O₂ as the oxidant. researchgate.netresearchgate.net Oxidation of the alkyl chain itself, away from the amine group, would require harsh conditions and would likely be non-selective, potentially leading to chain cleavage or the formation of various oxygenated products. Under biological or biomimetic conditions, oxidation of primary aliphatic amines can lead to hydroxylamines and subsequently nitrones. uomustansiriyah.edu.iq

Radical Reactions: Modern synthetic methods allow for more controlled C-H functionalization via radical pathways. Photocatalytic strategies, often in combination with hydrogen atom transfer (HAT) catalysis, have emerged for the selective functionalization of aliphatic amines. nih.govrsc.org These methods often target the α-C-H bond (adjacent to the amine) but can be directed to other positions. For the butane chain in this compound, radical reactions could potentially introduce new carbon-carbon or carbon-heteroatom bonds, although selectivity between the various CH₂ groups would be a significant challenge. The use of CO₂ as a temporary activator for the amine group can facilitate the α-alkylation of primary aliphatic amines. nih.govresearchgate.net

Table 1: Plausible Functionalization Reactions of the Butane Chain

| Reaction Type | Reagents & Conditions (Analogous Systems) | Expected Outcome for this compound |

| Free-Radical Halogenation | Cl₂ or Br₂, UV light or heat | Mixture of mono- and poly-halogenated isomers on the butane chain (requires N-protection). |

| Oxidative C-N Cleavage | O₂, Single-atom catalyst (e.g., ZnN₄-SAC) | Cleavage to yield cycloheptylbutanal and ammonia. researchgate.netresearchgate.net |

| Photocatalytic α-Alkylation | Acrylate, photocatalyst (e.g., Ir(III) complex), CO₂, light | Formation of a γ-lactam via functionalization at the C-1 position. nih.gov |

Functionalization of the Cycloheptyl Ring (e.g., Electrophilic Substitution, Ring Expansion/Contraction)

The cycloheptyl ring is a large, flexible cycloalkane. libretexts.org Its functionalization is often challenging due to conformational complexity and a lack of inherent reactivity.

Electrophilic and Radical Substitution: Like other cycloalkanes, the cycloheptyl ring can undergo free-radical halogenation. numberanalytics.comstudysmarter.co.uk Direct electrophilic substitution on the saturated ring is generally not feasible without pre-functionalization.

Controlled Functionalization: More sophisticated methods involving organometallic intermediates can achieve controlled functionalization. For instance, molybdenum complexes have been used to stereospecifically introduce substituents onto a cycloheptane (B1346806) ring system. acs.org

Ring Expansion/Contraction: Ring expansion and contraction are well-documented rearrangements in cyclic systems, often driven by the release of ring strain or the formation of a more stable carbocation. chemistrysteps.com For example, a cyclopentane (B165970) ring can expand to a more stable cyclohexane (B81311) ring via a carbocation rearrangement. chemistrysteps.comyoutube.com While cyclohexane is generally the most stable common ring, transformations involving the cycloheptyl ring are known. The Demyanov rearrangement, involving the diazotization of an aminocycloalkane, can lead to either ring expansion or contraction. wikipedia.org If a reactive intermediate like a carbocation were generated on a carbon atom adjacent to the cycloheptyl ring of this compound, a Tiffeneau-Demjanov type rearrangement could potentially occur, leading to a cyclooctanone (B32682) derivative. Conversely, transannular reactions (reactions across the ring) could lead to bicyclic products.

Table 2: Potential Transformations of the Cycloheptyl Ring

| Reaction Type | Key Intermediate/Conditions (Analogous Systems) | Plausible Outcome for this compound Derivatives |

| Ring Expansion | Carbocation adjacent to the ring (e.g., via Tiffeneau-Demjanov rearrangement) | Expansion to a cyclooctyl system. wikipedia.orgwikipedia.org |

| Ring Contraction | Favorskii rearrangement of an α-haloketone derivative; Wolff rearrangement of an α-diazoketone derivative. | Contraction to a methyl-substituted cyclohexane system. wikipedia.org |

| Controlled Functionalization | Organomolybdenum complexes | Stereospecific introduction of nucleophiles onto the ring. acs.org |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and developing synthetic applications. Mechanistic insights are typically drawn from kinetic studies, analysis of stereochemical outcomes, and identification of catalytic cycles.

Kinetic studies on analogous primary amines reveal common mechanistic pathways.

Zwitterionic Mechanism: The reactions of primary and secondary amines with species like CO₂ and COS have been shown to proceed through a zwitterionic intermediate. researchgate.netutwente.nlcapes.gov.br The amine first acts as a nucleophile, forming a zwitterion, which is then deprotonated by a base (such as another amine molecule or water) in the rate-determining step. researchgate.netutwente.nl

Imine Formation: The formation of imines from primary amines and carbonyl compounds is another well-studied reaction. The kinetics often show a complex pH dependence, with the rate-limiting step typically being the acid-catalyzed dehydration of an intermediate carbinolamine. acs.org

Catalytic C-H Arylation: Detailed kinetic analysis of the palladium-catalyzed γ-C-H arylation of primary amines using a transient directing group has identified the cyclopalladation step as turnover-limiting. nih.gov Such studies provide crucial information on the reaction order of each component (catalyst, substrate, additive), helping to elucidate the catalytic cycle. nih.gov

While this compound itself is achiral, its derivatives can be chiral. The stereochemical course of reactions producing such derivatives is of significant interest.

Asymmetric Catalysis: The kinetic resolution of racemic primary amines can be achieved through condensation with 1,3-diketones, catalyzed by a chiral Brønsted acid. acs.org This allows for the separation of enantiomers.

Diastereoselectivity: In reactions involving the functionalization of the cycloheptyl ring, the conformational flexibility of the seven-membered ring plays a crucial role in determining the stereochemical outcome. Reactions on cycloheptane derivatives controlled by organometallic templates have shown high degrees of stereospecificity and diastereoselectivity, where the nucleophile adds to a specific face of the ring system. acs.org

Catalysis is central to the selective functionalization of primary amines.

Transient Directing Groups: To overcome the challenge of catalyst inhibition by the amine, transient directing groups are employed. For example, in palladium-catalyzed C-H arylation, an aldehyde can react reversibly with the primary amine to form an imine in situ. This imine then directs the catalyst to a specific C-H bond for functionalization, after which the directing group is released. nih.gov

Photoredox/HAT Catalysis: A common mechanism for α-C-H functionalization involves the combination of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov A photocatalyst, upon excitation by light, generates a radical cation from the amine (or a derivative). A separate HAT catalyst then selectively abstracts a hydrogen atom from the α-position to form an α-amino radical. This radical can then engage in various bond-forming reactions. nih.govnih.gov

N-Alkylation Catalysis: The N-alkylation of amines with primary alcohols can be catalyzed by halide clusters of transition metals (e.g., tungsten, molybdenum). The proposed mechanism involves a Brønsted acid site on the cluster, which is formed upon thermal activation. elsevierpure.com

Derivative Chemistry of 4 Cycloheptylbutan 1 Amine

Synthesis of Amide Derivatives

The conversion of amines to amides is a fundamental transformation in organic synthesis. For 4-Cycloheptylbutan-1-amine, this can be achieved through several reliable methods, most commonly by reaction with an activated carboxylic acid derivative.

One of the most common strategies involves the reaction of the amine with an acyl chloride or anhydride (B1165640), often under basic conditions to neutralize the acidic byproduct (e.g., HCl). fishersci.co.uk This method, known as the Schotten-Baumann reaction, is typically rapid and high-yielding. fishersci.co.uk

Alternatively, direct coupling of a carboxylic acid with this compound can be promoted by a wide range of peptide coupling reagents. fishersci.co.uk These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.govresearchgate.net These additives act as catalysts and suppress side reactions, leading to higher yields and purity of the resulting amide. nih.govresearchgate.net Other sophisticated coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for less reactive coupling partners. nih.gov

General Reaction Scheme for Amide Synthesis:

Using Acyl Chlorides: R-COOH + SOCl₂ → R-COCl R-COCl + H₂N-(CH₂)₄-C₇H₁₃ + Base → R-CONH-(CH₂)₄-C₇H₁₃ + Base·HCl

Using Coupling Agents: R-COOH + H₂N-(CH₂)₄-C₇H₁₃ + Coupling Agent → R-CONH-(CH₂)₄-C₇H₁₃

The table below summarizes common coupling systems used for amide formation.

| Coupling Reagent(s) | Additive(s) | Typical Solvent(s) | Key Features |

| EDC | HOBt, DMAP | DCM, DMF, MeCN | Widely used, water-soluble byproducts are easily removed. nih.govresearchgate.net |

| DCC | DMAP | DCM, THF | Effective, but byproduct (DCU) can be difficult to remove. |

| HATU, HBTU, PyBOP | DIPEA, Et₃N | DMF, NMP | High efficiency, suitable for difficult couplings. fishersci.co.uknih.gov |

| Acyl Chloride | Pyridine (B92270), Et₃N | DCM, THF | Classical, rapid, and high-yielding method (Schotten-Baumann). fishersci.co.uk |

Synthesis of Urea and Thiourea (B124793) Derivatives

Urea and thiourea derivatives are valuable compounds in various fields of chemistry. The synthesis of N-(4-cycloheptylbutyl) substituted ureas and thioureas can be readily accomplished from the parent amine.

Urea derivatives are most directly synthesized by the reaction of this compound with an appropriate isocyanate (R-N=C=O). organic-chemistry.org This addition reaction is typically fast and clean, often proceeding without the need for a catalyst. Alternatively, unsymmetrical ureas can be formed through methods involving the in-situ generation of an isocyanate from a protected amine or via a Curtius rearrangement of an acyl azide (B81097), which is then trapped by the amine. organic-chemistry.org

Similarly, thiourea derivatives are accessible through the reaction of this compound with an isothiocyanate (R-N=C=S). nih.govnih.gov For the synthesis of symmetrical N,N'-disubstituted thioureas, a common method involves treating the primary amine with carbon disulfide in the presence of a base. organic-chemistry.org

General Reaction Schemes:

Urea Synthesis: R-NCO + H₂N-(CH₂)₄-C₇H₁₃ → R-NH-CO-NH-(CH₂)₄-C₇H₁₃

Thiourea Synthesis: R-NCS + H₂N-(CH₂)₄-C₇H₁₃ → R-NH-CS-NH-(CH₂)₄-C₇H₁₃

The following table outlines common reagents for these transformations.

| Target Derivative | Reagent | Typical Conditions |

| N-Alkyl/Aryl-N'-(4-cycloheptylbutyl)urea | Alkyl/Aryl Isocyanate | Aprotic solvent (THF, DCM), room temperature. organic-chemistry.org |

| N-Alkyl/Aryl-N'-(4-cycloheptylbutyl)thiourea | Alkyl/Aryl Isothiocyanate | Aprotic solvent (THF, DCM), room temperature. nih.gov |

| N,N'-Bis(4-cycloheptylbutyl)thiourea | Carbon Disulfide (CS₂) | Aqueous or alcoholic medium, with a base. organic-chemistry.org |

Synthesis of Heterocyclic Compounds Incorporating the Amine Moiety

The primary amine of this compound can act as a key building block in the construction of various nitrogen-containing heterocyclic rings, where the 4-cycloheptylbutyl group becomes an N-substituent.

N-(4-Cycloheptylbutyl) substituted cyclic amines, such as pyrrolidines and piperidines, can be synthesized through the cyclocondensation of this compound with appropriate difunctional reagents. organic-chemistry.org A well-established method is the reaction with an α,ω-dihaloalkane in the presence of a base to facilitate the intramolecular nucleophilic substitution. nih.govorganic-chemistry.orgorganic-chemistry.org For example, reaction with 1,4-dibromobutane (B41627) yields N-(4-cycloheptylbutyl)pyrrolidine, while reaction with 1,5-dibromopentane (B145557) produces the corresponding piperidine (B6355638) derivative. Similar cyclizations can be achieved using diols as starting materials, often catalyzed by transition metal complexes. organic-chemistry.orgorganic-chemistry.org

General Reaction Scheme for Cyclic Amine Synthesis: X-(CH₂)n-X + H₂N-(CH₂)₄-C₇H₁₃ + Base → (C₇H₁₃-(CH₂)₄)-N-(CH₂)n (cyclic) (where X = Br, Cl, OTs; n = 4 for pyrrolidine, n = 5 for piperidine)

| Reagent | Resulting Heterocycle |

| 1,4-Dihalobutane | N-(4-Cycloheptylbutyl)pyrrolidine |

| 1,5-Dihalopentane | N-(4-Cycloheptylbutyl)piperidine |

| 1,6-Dihalohexane | N-(4-Cycloheptylbutyl)azepane |

Incorporating the 4-cycloheptylbutylamino moiety into a 1,3,4-thiadiazole (B1197879) ring generally requires a multi-step approach. A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netsbq.org.br A plausible pathway to a thiadiazole bearing the 4-cycloheptylbutylamino group would involve its initial conversion to a suitable precursor.

One potential strategy involves reacting this compound with an activated thiadiazole core that possesses a good leaving group. A more fundamental approach involves building the ring. For instance, an N-(4-cycloheptylbutyl)thiosemicarbazide could be prepared and subsequently cyclized with a one-carbon synthon like formic acid or carbon disulfide to form a 1,3,4-thiadiazole derivative. samipubco.comjocpr.com

Illustrative Synthetic Pathway:

Thiosemicarbazide formation: C₇H₁₃-(CH₂)₄-NH₂ + R-NCS → C₇H₁₃-(CH₂)₄-NH-CS-NH-R (if R=NH₂, this is a thiosemicarbazide)

Cyclization: The resulting thiosemicarbazide derivative is then cyclized, for example, with an acid anhydride or phosphorus oxychloride to yield the target 1,3,4-thiadiazole. jocpr.com

Similar to thiadiazoles, the synthesis of 1,2,4-triazoles with an N-(4-cycloheptylbutyl) substituent typically involves the construction of the heterocyclic ring from a precursor derived from the amine. chemmethod.com A versatile method is the Pellizzari reaction or related cyclocondensations of amidrazone derivatives. isres.org

An N-(4-cycloheptylbutyl) substituted amidine could be prepared from the amine and then reacted with hydrazine (B178648) or a substituted hydrazine to form an amidrazone. This intermediate can then be cyclized with a one-carbon electrophile (e.g., formic acid, orthoesters) to generate the 1,2,4-triazole (B32235) ring. organic-chemistry.org Another approach involves the reaction of an N-(4-cycloheptylbutyl)imidate with a hydrazide. nih.gov

General Synthetic Strategy for 1,2,4-Triazoles:

Precursor Synthesis: Convert this compound into a reactive intermediate like an N-substituted amidine or imidate.

Condensation & Cyclization: React the intermediate with a hydrazine derivative, followed by cyclodehydration to form the 1,2,4-triazole ring. chemmethod.comisres.org

Quaternary Ammonium (B1175870) Salt Formation

Quaternary ammonium salts are ionic compounds with a permanently charged nitrogen atom. Since this compound is a primary amine, it must first be converted to a tertiary amine before it can be quaternized. This is typically achieved through exhaustive alkylation, where the primary amine is treated with an excess of a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a mild base to neutralize the generated acid. quora.com

Once the N,N-dialkyl-4-cycloheptylbutan-1-amine (a tertiary amine) is formed, the final step is the Menshutkin reaction. wikipedia.org This involves treating the tertiary amine with a final equivalent of an alkyl halide to form the desired quaternary ammonium salt. wikipedia.orglibretexts.org The reactivity of the alkyl halide typically follows the order R-I > R-Br > R-Cl. wikipedia.org

Reaction Scheme for Quaternization:

Tertiary Amine Synthesis (Exhaustive Alkylation): C₇H₁₃-(CH₂)₄-NH₂ + 2 R'-X + Base → C₇H₁₃-(CH₂)₄-NR'₂ + 2 Base·HX

Quaternization (Menshutkin Reaction): C₇H₁₃-(CH₂)₄-NR'₂ + R''-X → [C₇H₁₃-(CH₂)₄-NR'₂R'']⁺X⁻

The table below lists common alkylating agents used in these reactions.

| Alkylating Agent | Type | Notes |

| Methyl Iodide (CH₃I) | Alkyl Halide | Highly reactive, commonly used for exhaustive methylation. |

| Ethyl Bromide (C₂H₅Br) | Alkyl Halide | Effective alkylating agent. |

| Benzyl Chloride (BnCl) | Alkyl Halide | Benzylic halide, highly reactive due to Sₙ2 transition state stability. wikipedia.org |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Dialkyl Sulfate | Potent and cost-effective methylating agent. |

Lack of Available Research on Polymeric Derivatives of this compound

Extensive searches for scientific literature and research data have revealed a significant gap in the available information regarding the use of this compound as a building block for polymeric derivatives. Despite targeted queries for scholarly articles, patents, and chemical databases, no specific research findings on the synthesis or properties of polymers derived from this particular compound could be located.

Chemical supplier databases list this compound as a commercially available organic building block, indicating its potential for use in various chemical syntheses. bldpharm.combldpharm.com However, its specific application in polymer chemistry does not appear to be documented in publicly accessible research. The primary amine group of this compound suggests its theoretical potential as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. In these reactions, the amine group could react with comonomers containing carboxylic acid or acyl halide functionalities.

The cycloheptyl group, a bulky and flexible aliphatic ring, would be expected to influence the properties of any resulting polymer. Its incorporation into a polymer backbone could potentially affect characteristics such as:

Thermal Properties: The bulky cycloheptyl group might increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility.

Solubility: The nonpolar nature of the cycloheptyl group could enhance solubility in organic solvents.

Mechanical Properties: The flexibility of the seven-membered ring could impact the polymer's elasticity and toughness.

Despite these theoretical possibilities, the absence of empirical data means that any discussion of the polymeric derivatives of this compound remains speculative. There are no published studies detailing the polymerization conditions, the characterization of the resulting polymers, or any investigation into their material properties.

Consequently, it is not possible to provide a detailed and scientifically accurate article section on the polymeric derivatives of this compound as building blocks, as no research findings are available to support such a discussion. Further research and publication in this specific area of polymer science would be necessary to enable a comprehensive review.

Spectroscopic and Analytical Characterization Techniques for 4 Cycloheptylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 4-Cycloheptylbutan-1-amine, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons. The integration of the signal corresponds to the number of protons it represents.

For this compound, the protons on the carbon adjacent to the electron-withdrawing amine group (C1) are expected to be the most deshielded and thus appear at the highest chemical shift among the aliphatic protons, typically in the range of 2.5-3.0 ppm. libretexts.org The two protons of the primary amine (-NH₂) themselves often appear as a broad singlet, which can vary in chemical shift (typically 0.5-5.0 ppm) depending on solvent and concentration, and can exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The numerous protons on the cycloheptyl ring and the remaining methylene (B1212753) groups of the butyl chain would produce a complex series of overlapping multiplets in the upfield region of the spectrum, generally between 1.0 and 1.8 ppm. hmdb.ca

Predicted ¹H NMR Data for this compound

Disclaimer: The following data is predicted based on established chemical shift principles and database simulations, as experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (-CH₂NH₂) | ~2.7 - 2.9 | Triplet (t) | 2H |

| -NH₂ | ~1.0 - 3.0 | Broad Singlet (br s) | 2H |

| H-4 (CH- of cycloheptyl) | ~1.4 - 1.6 | Multiplet (m) | 1H |

| H-2, H-3, Butyl Chain | ~1.2 - 1.5 | Multiplet (m) | 6H |

| Cycloheptyl Protons | ~1.4 - 1.8 | Complex Multiplets (m) | 12H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its bonding environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at a higher chemical shift (further downfield).

In this compound, the carbon atom directly bonded to the nitrogen (C1) would have the highest chemical shift among the aliphatic carbons, expected in the 35-45 ppm range. libretexts.org The other carbons of the butyl chain and the cycloheptyl ring would appear at lower chemical shifts, in the typical alkane region of approximately 20-40 ppm.

Predicted ¹³C NMR Data for this compound

Disclaimer: The following data is predicted based on established chemical shift principles, as experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂NH₂) | ~40 - 45 |

| C-4 (CH- of cycloheptyl) | ~38 - 42 |

| C-2, C-3 (Butyl Chain) | ~25 - 35 |

| Cycloheptyl Carbons | ~26 - 37 |

To unambiguously assign all proton and carbon signals, especially in complex regions with significant signal overlap, two-dimensional (2D) NMR techniques are employed. nmrdb.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other (typically on adjacent carbons). Cross-peaks in the 2D spectrum would connect the signals of H-1 with H-2, H-2 with H-3, and so on, allowing for the mapping of the entire butyl chain and its connection to the cycloheptyl ring. nmrdb.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. nmrdb.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon peak in the ¹³C NMR spectrum, confirming the C-H framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. wpmucdn.com As a primary aliphatic amine, this compound would exhibit several characteristic absorption bands. orgchemboulder.comspectroscopyonline.com

The most diagnostic feature for a primary amine is the appearance of two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgwpmucdn.com Another key indicator is the N-H bending vibration (scissoring), which appears as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com The spectrum would also be dominated by strong absorptions between 2850 and 2960 cm⁻¹ due to C-H stretching in the cycloheptyl and butyl alkyl groups. wpmucdn.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Alkane (CH₂, CH) | 2850 - 2960 | Strong |

| N-H Bend (Scissor) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C-H Bend | Alkane (CH₂) | ~1465 | Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₂₃N. Its molecular weight is approximately 169.31 g/mol . According to the nitrogen rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. nist.gov The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z of 169.

Aliphatic amines characteristically undergo alpha-cleavage, which is the breaking of the bond between the carbon adjacent to the nitrogen (the α-carbon) and the next carbon in the chain (the β-carbon). For this compound, the most likely fragmentation would be the cleavage of the C1-C2 bond to produce a stable, resonance-stabilized iminium cation. This fragment is often the most abundant peak (the base peak) in the spectrum.

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

| Molecular Ion [M]⁺ | [C₁₁H₂₃N]⁺ | 169 | Parent molecule with one electron removed. |

| Base Peak [M-C₁₀H₂₀]⁺ | [CH₄N]⁺ | 30 | Result of alpha-cleavage, forming the methaniminium (B15471056) cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most useful for compounds containing chromophores, such as conjugated π-systems or carbonyl groups.

Simple, saturated aliphatic amines like this compound lack significant chromophores. The only relevant electronic transition is the n → σ* transition associated with the lone pair of electrons on the nitrogen atom. This transition requires high energy and occurs in the far-UV region, typically below 200 nm. Therefore, UV-Vis spectroscopy is generally not a useful or practical technique for the routine characterization or identification of this compound, as it would be transparent in the standard UV-Vis range (200-800 nm).

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a primary amine like this compound, both GC and HPLC offer robust methods for assessing purity and isolating the compound from potential impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given that many amines are volatile, GC is a common method for their analysis. researchgate.net However, the analysis of primary amines like this compound by GC can present challenges due to the basicity and polarity of the amine group, which can lead to peak tailing and poor chromatographic resolution. This interaction occurs with the acidic silanol (B1196071) groups on the surface of conventional silica-based columns.

To overcome these challenges, several strategies can be employed. One common approach is the use of specialized columns that are deactivated to minimize interactions with basic compounds. Another effective strategy is the derivatization of the amine to a less polar and more volatile derivative.

Typical GC Parameters for Amine Analysis:

A hypothetical GC method for the analysis of this compound could involve the following parameters. It is important to note that these are representative conditions and would require optimization for this specific compound.

| Parameter | Value/Description |

| Column | Capillary column with a basic deactivated stationary phase (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min |

Derivatization can significantly improve the chromatographic behavior of amines. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the primary amine into a less polar amide or silylated derivative, respectively. This reduces peak tailing and enhances volatility, leading to sharper peaks and better separation from impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. helsinki.fi For primary amines such as this compound, reversed-phase HPLC is a commonly employed method.

Similar to GC, the basic nature of the amine can cause interactions with residual silanol groups on C18 columns, resulting in poor peak shape. To mitigate these effects, several approaches can be taken. The use of a high-purity, end-capped C18 column is often the first step. Additionally, the mobile phase can be modified to improve peak symmetry. This often involves the addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase to compete with the analyte for active sites on the stationary phase. Alternatively, using a low pH mobile phase protonates the amine, which can also improve peak shape.

Derivatization is also a common strategy in HPLC analysis of amines, particularly when enhanced detection sensitivity is required. chromatographyonline.com Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for sensitive detection by UV-Vis or fluorescence detectors. chromatographyonline.com Common derivatizing reagents include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA).

Hypothetical HPLC Parameters for Derivatized this compound:

The following table outlines potential HPLC conditions for the analysis of this compound after derivatization. These parameters are illustrative and would need to be optimized.

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Fluorescence Detector (wavelength dependent on the derivatizing agent) |

| Column Temperature | 30 °C |

The choice between GC and HPLC for the analysis of this compound would depend on the specific requirements of the analysis, such as the volatility of potential impurities, the need for high sensitivity, and the available instrumentation. Both techniques, with appropriate method development, can provide reliable and accurate determination of the purity and presence of related substances.

Computational and Theoretical Studies on 4 Cycloheptylbutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-Cycloheptylbutan-1-amine, DFT calculations could provide valuable insights into its stability and reactivity. By solving the Kohn-Sham equations, one can determine the electron density and from it, derive key properties.

A hypothetical DFT study on this compound would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This would yield the lowest energy structure of the molecule. From this optimized geometry, a range of electronic properties could be calculated.

Hypothetical DFT Data for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | - | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | - | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | - | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | - | Provides insight into the charge distribution across the atoms, identifying electrophilic and nucleophilic sites. |

Conformation Analysis and Energy Landscapes

The flexibility of the cycloheptyl ring and the butyl chain in this compound means it can exist in multiple conformations. A conformational analysis would be essential to identify the most stable three-dimensional structures. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The results of such an analysis are often visualized as a potential energy surface, which maps the energy as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent box to mimic solution conditions, would involve numerically solving Newton's equations of motion for the atoms of the system.

Reaction Pathway Predictions and Transition State Analysis

To understand the chemical reactions that this compound might undergo, computational methods can be used to predict reaction pathways and identify the associated transition states. This involves locating the saddle points on the potential energy surface that connect reactants to products.

For instance, one could theoretically study the N-alkylation of this compound. Computational methods would be used to model the approach of an alkylating agent, locate the transition state for the reaction, and calculate the activation energy. This provides a quantitative measure of the reaction's feasibility.

Molecular Modeling and Docking Studies (for non-biological applications, e.g., material interactions)

Beyond its intrinsic properties, the interaction of this compound with various materials can be explored through molecular modeling and docking studies. For example, its potential as a corrosion inhibitor could be assessed by simulating its adsorption on a metal surface.

These studies would involve building a model of the material surface (e.g., a crystal lattice of a metal oxide) and then using docking algorithms to predict the preferred binding orientation and energy of this compound on this surface. The strength of the interaction, governed by forces like van der Waals interactions and electrostatic forces, would be calculated to determine its affinity for the material.

Table of Compounds

| Compound Name |

|---|

Green Chemistry Principles in the Synthesis and Transformation of 4 Cycloheptylbutan 1 Amine

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgacs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. organic-chemistry.org

Several synthetic routes to primary amines exist, each with a different theoretical atom economy. For the synthesis of 4-Cycloheptylbutan-1-amine, a comparison of potential routes highlights the advantages of certain methods over others.

Reductive Amination: This is often considered an atom-economical route for synthesizing primary amines. rsc.orgrsc.org Starting from 4-cycloheptylbutanal, the reaction with ammonia (B1221849) and a reducing agent ideally incorporates the entire aldehyde and the nitrogen atom from ammonia into the final product, with water as the main byproduct. Catalytic reductive amination, in particular, offers high atom economy. nih.gov

Gabriel Synthesis: This classical method for preparing primary amines suffers from poor atom economy. acs.orgrsc.org The synthesis involves the use of potassium phthalimide (B116566), and while it can produce high yields, it generates a stoichiometric amount of phthalhydrazide (B32825) as a byproduct, significantly lowering the atom economy to often less than 50%. acs.orgresearchgate.net

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. acs.orgnih.gov While it can be a useful transformation, the Hofmann rearrangement has a low atom economy due to the use of stoichiometric amounts of a halogen, a base, and the loss of a carbonyl group as carbon dioxide. acs.orgresearchgate.net

Table 1: Theoretical Atom Economy of Different Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Byproducts | Theoretical Atom Economy |

| Reductive Amination | 4-Cycloheptylbutanal, Ammonia, H₂ | Water | High |

| Gabriel Synthesis | 4-Cycloheptyl-1-bromobutane, Potassium Phthalimide, Hydrazine (B178648) | Phthalhydrazide, Potassium Bromide | Low |

| Hofmann Rearrangement | 4-Cycloheptylpentanamide, Bromine, Sodium Hydroxide | Sodium Bromide, Sodium Carbonate, Water | Low |

Solvent Selection and Reduction of Auxiliary Substances

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to recycle. The goal is to use greener solvents or, ideally, to conduct reactions in the absence of a solvent. pharmafeatures.commillionbooks.org

For the synthesis of this compound, particularly through reductive amination, the replacement of hazardous solvents is a key area of improvement. Historically, chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) have been commonly used for reductive aminations. organic-chemistry.org However, research has focused on identifying more environmentally benign alternatives. rsc.orgstrath.ac.uk

Greener Solvent Alternatives for Reductive Amination:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a viable alternative to traditional chlorinated solvents.

Ethyl acetate (B1210297) (EtOAc): Often considered a greener solvent with a favorable environmental profile.

Water: The use of water as a solvent is highly desirable from a green chemistry perspective. tandfonline.com Catalytic systems that operate in water are being developed for amine synthesis. organic-chemistry.org

Solvent-free conditions: Performing reactions without a solvent can significantly reduce waste and energy consumption. pharmafeatures.com Mechanochemistry and thermal reactions are examples of solvent-free techniques. pharmafeatures.com

Strategies to reduce auxiliary substances include minimizing the use of protecting groups, which add steps and generate waste, and employing catalytic methods that reduce the need for stoichiometric reagents. nih.gov

Energy Efficiency in Reactions

Energy consumption is a significant factor in the environmental and economic cost of chemical production. iipinetwork.org Green chemistry aims to design reactions that are energy-efficient, for example, by running them at ambient temperature and pressure.

The synthesis of this compound can be made more energy-efficient by:

Utilizing Catalysis: Catalytic reactions often proceed under milder conditions than stoichiometric reactions, thus requiring less energy input. pharmafeatures.com For instance, catalytic reductive amination can be more energy-efficient than methods requiring high temperatures. acs.org

Waste Prevention and Minimization Strategies

The first principle of green chemistry is the prevention of waste. rsc.org This can be achieved by designing synthetic routes that are highly selective and atom-economical.

For the synthesis of this compound, waste can be minimized through several strategies:

Catalytic Routes: As discussed, catalytic methods are inherently less wasteful than stoichiometric ones because the catalyst is used in small amounts and can often be recycled. acs.orgacs.org

One-Pot Reactions and Tandem Cascades: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. acs.orgresearchgate.netnih.gov

Solvent Recycling: When solvents are necessary, implementing efficient recycling processes can drastically reduce waste. nih.govrsc.org

By-product Valorization: If by-products are unavoidable, finding applications for them can turn a waste stream into a valuable resource.

Preventing Contamination: In industrial processes, preventing contaminants from entering the reaction stream can avoid the need for purges and the generation of contaminated waste. refiningcommunity.com

Table 2: Waste Generation in Different Amine Synthesis Strategies

| Strategy | Primary Waste Products | Waste Minimization Potential |

| Stoichiometric Reagents (e.g., Gabriel, Hofmann) | Salt by-products, spent reagents | Low |

| Catalytic Hydrogenation | Minimal, spent catalyst (recyclable) | High |

| Biocatalysis | Aqueous buffer, denatured enzyme | High |

| Solvent-Free Synthesis | Minimal to none | Very High |

Use of Catalytic Methods to Enhance Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. mdpi.com The synthesis of this compound can greatly benefit from the application of various catalytic methods.

Heterogeneous Catalysis: Using solid catalysts, such as metals supported on alumina (B75360) or silica, offers easy separation of the catalyst from the reaction mixture, facilitating its reuse and minimizing product contamination. acs.orgnih.gov Nickel-based catalysts have shown promise for the direct amination of alcohols. acs.orgacs.org

Homogeneous Catalysis: While separation can be more challenging, homogeneous catalysts often exhibit high activity and selectivity under mild conditions. acs.org

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. nih.govmdpi.comacs.org Transaminases and reductive aminases are enzyme classes that can be employed for the synthesis of primary amines. nih.govresearchgate.netmdpi.comacs.org